molecular formula C22H22N6O2S B11281774 N-[2-(1H-indol-3-yl)ethyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

N-[2-(1H-indol-3-yl)ethyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

Cat. No.: B11281774
M. Wt: 434.5 g/mol
InChI Key: JTRSCXCRXZCXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide: Compound X , is a complex heterocyclic compound. Let’s break down its structure:

Preparation Methods

Synthetic Routes: The synthesis of Compound X involves several steps. One possible synthetic route includes the following transformations:

Industrial Production: While industrial-scale production methods for Compound X are not widely documented, research laboratories likely employ similar synthetic strategies on a smaller scale.

Chemical Reactions Analysis

Compound X may undergo various reactions:

    Oxidation/Reduction: Depending on the functional groups, it could be oxidized or reduced.

    Substitution: Nucleophilic substitution reactions may occur at the indole nitrogen or other positions.

    Common Reagents and Conditions: These reactions might involve reagents like strong acids, bases, or transition metal catalysts.

Scientific Research Applications

Compound X’s applications span multiple fields:

    Medicine: Investigate its potential as an anticancer agent or for treating other disorders.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Biology: Study its effects on cellular processes.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular functions.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers would compare Compound X to related structures to understand its uniqueness and potential advantages.

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide

InChI

InChI=1S/C22H22N6O2S/c1-27-21(30)20-17(10-12-31-20)28-18(25-26-22(27)28)7-4-8-19(29)23-11-9-14-13-24-16-6-3-2-5-15(14)16/h2-3,5-6,10,12-13,24H,4,7-9,11H2,1H3,(H,23,29)

InChI Key

JTRSCXCRXZCXOE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.